REACTION_CXSMILES
|
C1(C)C=CC=CC=1P([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21])C1C=CC=CC=1C.Br[C:24]1[C:25]2[C:30]([C:31](Br)=[C:32]3[C:37]=1[CH:36]=[CH:35][CH:34]=[CH:33]3)=[CH:29][CH:28]=[CH:27][CH:26]=2.[C:39]1(B(O)O)[C:48]2[CH2:47][CH2:46][CH2:45][CH2:44][C:43]=2[CH:42]=[CH:41][CH:40]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:60]1(C)[CH:65]=CC=C[CH:61]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.O1CCOCC1>[C:39]1([C:24]2[C:25]3[C:30]([C:31]([C:15]4[C:16]5[CH2:21][CH2:65][CH2:60][CH2:61][C:17]=5[CH:18]=[CH:19][CH:20]=4)=[C:32]4[C:37]=2[CH:36]=[CH:35][CH:34]=[CH:33]4)=[CH:29][CH:28]=[CH:27][CH:26]=3)[C:48]2[CH2:47][CH2:46][CH2:45][CH2:44][C:43]=2[CH:42]=[CH:41][CH:40]=1 |f:3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
688 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
84 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2CCCCC12)B(O)O
|
Name
|
tripotassium phosphate
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
a vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 60 h
|
Duration
|
60 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
washed three times with 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 200 ml of saturated, aqueous sodium chloride solution, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The grey residue obtained in this way
|
Type
|
CUSTOM
|
Details
|
is recrystallised from dioxane
|
Type
|
FILTRATION
|
Details
|
The deposited crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 50 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=2CCCCC12)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC=CC=2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |